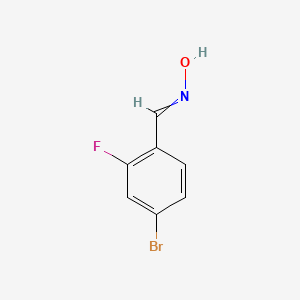

4-Bromo-2-fluorobenzaldoxime

Description

Structural Classification and Significance within Substituted Benzaldoxime Chemistry

4-Bromo-2-fluorobenzaldoxime belongs to the class of substituted benzaldoximes. These are aromatic aldoximes that feature additional atoms or groups attached to the benzaldehyde (B42025) structure. wisdomlib.org Oximes are known to exist as two geometrical isomers, syn and anti, which can have different properties. researchgate.net

Substituted benzaldehydes and their derivatives, like oximes, are pivotal in various synthesis processes. wisdomlib.org The oxime functional group is a versatile chemical moiety used for the protection, purification, and characterization of carbonyl compounds. researchgate.netthieme-connect.de They serve as critical intermediates in organic chemistry for the synthesis of nitriles, amides through the Beckmann rearrangement, nitro compounds, and various nitrogen-containing heterocycles. researchgate.netthieme-connect.de

The significance of substituted benzaldoximes also extends to materials science; for instance, cyclohexanone (B45756) oxime is the raw material for synthesizing nylon-6. researchgate.nettsijournals.com Furthermore, they are used as anti-peeling additives in paints and as antioxidants. researchgate.nettsijournals.com The specific nature and position of the substituents on the benzene (B151609) ring significantly influence the compound's chemical properties, such as its pKa value, reactivity, and spectral characteristics. researchgate.nettsijournals.comcas.cz The presence of electron-withdrawing or electron-donating groups alters the electronic effects within the molecule, impacting its behavior in chemical reactions. tsijournals.com

Strategic Importance of Halogenated Aldoximes as Synthetic Intermediates

Halogenated organic compounds are of great importance in synthesis due to their high electrophilicity and the ability of halogens to act as leaving groups, which allows for the activation and structural modification of molecules. mdpi.com Halogenated aldoximes, such as this compound, are valuable synthetic intermediates because the halogen atoms provide reactive sites for further chemical transformations.

The presence of halogen groups on the aromatic ring can influence the reactivity of the oxime functional group and provide pathways for creating more complex molecular architectures. acs.org For example, halogenated pyridine-2-aldoximes have been synthesized as part of research into developing new reactivators for inhibited cholinesterases. acs.org The synthesis of these compounds sometimes requires milder reaction conditions compared to their non-halogenated counterparts. acs.org The oxime group itself is a valuable scaffold in medicinal and materials chemistry, and its reactivity can be modulated by the O-substituent for both thermal and photochemical reactions. nsf.gov The formation of iminyl radicals from oximes is a common reactivity mode, and this has been widely studied for creating new carbon-nitrogen bonds under mild conditions using methods like photoredox catalysis. nsf.gov

Overview of Contemporary Research Trends in Fluoro- and Bromoaromatic Systems

Fluoroaromatic Systems: The field of organofluorine chemistry has grown spectacularly, driven largely by applications in pharmaceuticals and agrochemicals. researchgate.net Incorporating fluorine into organic molecules can significantly enhance their biological properties. nih.gov Approximately 20% of pharmaceuticals and 30% of agrochemicals contain fluorine, which can alter properties like lipophilicity and metabolic stability, thereby improving biological activity. researchgate.net Research has focused on developing new and more efficient methods for selective fluorination of organic compounds. researchgate.netcecri.res.in While traditional methods were often harsh, advancements have made these processes more accessible and cost-effective. nih.gov Current research explores direct fluorination in acidic media and electrochemical methods to create useful fluoroaromatic compounds. researchgate.netcecri.res.in

Bromoaromatic Systems: Bromoaromatic compounds are widely used as intermediates in the polymer industry, as well as in the manufacturing of flame retardants, pesticides, and dyes. researchgate.net Their chemical inertness and hydrophobicity make them persistent in the environment, which is a subject of ecological research. researchgate.net In synthetic chemistry, research continues to find new applications and more efficient synthesis routes for bromoaromatics. For instance, a recent patent describes a method for synthesizing 4-bromo-2-fluorobiphenyl, an intermediate for non-steroidal anti-inflammatory drugs, by using bromine, which is more cost-effective than other brominating agents like N-bromosuccinimide. google.com The reactivity of bromoaromatics makes them key starting materials for creating complex molecules through cross-coupling reactions and other transformations.

Structure

3D Structure

Properties

CAS No. |

202865-64-3 |

|---|---|

Molecular Formula |

C7H5BrFNO |

Molecular Weight |

218.02 g/mol |

IUPAC Name |

(NZ)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |

InChI Key |

DHBUKMPUUDCJTH-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C=C1Br)F)C=NO |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C=N\O |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=NO |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Fluorobenzaldoxime

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 4-bromo-2-fluorobenzaldoxime, the most logical disconnection is at the carbon-nitrogen double bond of the oxime functional group. This disconnection reveals two primary synthons: a carbonyl compound synthon and a hydroxylamine (B1172632) synthon.

The most practical and direct precursor identified through this analysis is 4-bromo-2-fluorobenzaldehyde (B134337) . chemsrc.com This aldehyde contains the required substituted aromatic framework. The other key precursor is hydroxylamine or one of its salts, such as hydroxylamine hydrochloride, which provides the "=N-OH" functionality.

The retrosynthetic approach can be visualized as follows:

The synthesis of the key precursor, 4-bromo-2-fluorobenzaldehyde, itself involves several potential retrosynthetic pathways, which will be explored in subsequent sections. These pathways often start from simpler aromatic compounds like 2-fluoroaniline (B146934) or 4-fluorobenzaldehyde. chemicalbook.comgoogle.com

Oximation Reactions: Synthesis from 4-Bromo-2-fluorobenzaldehyde

The conversion of an aldehyde to an aldoxime is a well-established transformation in organic chemistry known as oximation. This reaction involves the condensation of an aldehyde with hydroxylamine.

The synthesis of this compound from 4-bromo-2-fluorobenzaldehyde is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid formed and to generate free hydroxylamine, which is the reactive nucleophile.

Commonly used bases include sodium hydroxide, potassium carbonate, or an organic base like triethylamine. The choice of solvent can influence the reaction rate and yield, with alcohols such as ethanol (B145695) or methanol (B129727) being frequently employed. The reaction is often carried out at room temperature or with gentle heating to ensure complete conversion.

A typical procedure involves dissolving 4-bromo-2-fluorobenzaldehyde in a suitable solvent, followed by the addition of an aqueous or alcoholic solution of hydroxylamine hydrochloride and a base. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization.

| Reactants | Reagents | Solvent | Conditions | Product |

| 4-Bromo-2-fluorobenzaldehyde, Hydroxylamine hydrochloride | Sodium hydroxide | Ethanol/Water | Room Temperature | This compound |

| 4-Bromo-2-fluorobenzaldehyde, Hydroxylamine hydrochloride | Potassium carbonate | Methanol | Reflux | This compound |

| 4-Bromo-2-fluorobenzaldehyde, Hydroxylamine sulfate | Sodium acetate | Aqueous Ethanol | Room Temperature | This compound |

This table presents common reaction conditions for the oximation of 4-bromo-2-fluorobenzaldehyde.

The formation of an oxime from an aldehyde can result in two geometric isomers, designated as (E) and (Z) isomers (historically known as syn and anti isomers). This isomerism arises from the restricted rotation around the C=N double bond. The orientation of the hydroxyl group relative to the other substituents on the carbon and nitrogen atoms determines the specific isomer.

In the case of this compound, the (E) isomer has the hydroxyl group on the opposite side of the aromatic ring, while the (Z) isomer has it on the same side. The ratio of (E) to (Z) isomers formed can be influenced by reaction conditions such as temperature, pH, and the solvent used. chemicalbook.com For many benzaldehyde (B42025) oximes, the (E) isomer is thermodynamically more stable and is often the major product. researchgate.net However, the kinetic product can sometimes be the (Z) isomer. The specific stereochemical outcome for the synthesis of this compound is dependent on the precise reaction conditions employed. chemicalbook.comresearchgate.net The separation of these isomers can be challenging but may be achieved by chromatographic techniques or fractional crystallization if a specific isomer is required.

Multi-step Synthetic Approaches to the this compound Scaffold

The synthesis of the crucial precursor, 4-bromo-2-fluorobenzaldehyde, is a key aspect of obtaining this compound. This often involves multi-step synthetic sequences starting from more readily available aromatic compounds.

One common strategy involves the introduction of the bromo and fluoro substituents onto an aromatic ring.

Bromination of a Fluorinated Precursor: A direct approach is the bromination of a fluorinated benzaldehyde. For instance, the bromination of 2-fluorobenzaldehyde (B47322) can be achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. evitachem.com The fluorine atom is an ortho, para-director, but the aldehyde group is a meta-director. The interplay of these directing effects and steric hindrance will influence the regioselectivity of the bromination. Another method involves the bromination of 4-fluorobenzaldehyde. google.comsmolecule.comchemicalbook.com

Fluorination of a Brominated Precursor: Introducing a fluorine atom onto a brominated aromatic ring is often more challenging. Direct fluorination with elemental fluorine is highly exothermic and difficult to control. vedantu.comthieme-connect.de More practical methods, such as the Balz-Schiemann reaction, are often employed. vedantu.comgoogleapis.com This would involve converting a brominated aminobenzene derivative to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding fluoroaromatic compound. For example, starting from 4-bromo-2-aminotoluene, one could envision a sequence involving diazotization and fluorination, followed by oxidation of the methyl group to an aldehyde.

| Starting Material | Reaction | Reagents | Key Intermediate |

| o-Fluoroaniline | Bromination, Diazotization, Sandmeyer-type reaction | Bromine, Sodium nitrite, Copper(I) cyanide | 4-Bromo-2-fluorobenzonitrile (B28022) |

| 4-Fluorobenzaldehyde | Bromination | Dibromohydantoin, Sulfuric acid | 2-Bromo-4-fluorobenzaldehyde |

| 1,3-Dibromo-5-fluorobenzene | Halogen-metal exchange, Formylation | n-BuLi, DMF | 5-Bromo-3-fluorobenzaldehyde |

This table outlines strategies for the synthesis of key aldehyde precursors.

Formylation, the introduction of an aldehyde group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis. uio.no Several methods can be employed to synthesize the 4-bromo-2-fluorobenzaldehyde precursor.

Vilsmeier-Haack Reaction: This reaction typically involves the formylation of electron-rich aromatic compounds using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reactivity of the bromo-fluoro-substituted benzene (B151609) ring towards this electrophilic substitution would need to be considered.

Gattermann and Gattermann-Koch Reactions: These classic methods introduce a formyl group using carbon monoxide and hydrogen chloride, often with a catalyst. However, these reactions may have limitations depending on the substrate.

Formylation via Organometallic Intermediates: A versatile approach involves the use of organometallic reagents. For example, 1,4-dibromo-2-fluorobenzene (B72686) can undergo a metal-halogen exchange with an organolithium reagent (like n-butyllithium) or a Grignard reagent. The resulting organometallic species can then be reacted with a formylating agent such as DMF to introduce the aldehyde group. google.com Careful control of temperature is crucial to ensure regioselectivity in the metal-halogen exchange.

A patented method describes the synthesis of 4-bromo-2-fluorobenzaldehyde from 1,3-dibromo-2-fluorobenzene (B170666) via a metal-halogen exchange followed by formylation. google.com This approach highlights the utility of organometallic chemistry in constructing specifically substituted aromatic aldehydes.

Green Chemistry and Sustainable Synthetic Routes to this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. For the synthesis of this compound, green chemistry approaches can be implemented at two key stages: the synthesis of the precursor aldehyde and the final oximation step.

Sustainable Synthesis of 4-Bromo-2-fluorobenzaldehyde:

A greener route to 4-bromo-2-fluorobenzaldehyde can be adapted from methods developed for similar halogenated aromatic aldehydes. One such approach involves the oxidation of 4-bromo-2-fluorotoluene. Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which are hazardous and generate significant waste. A more sustainable alternative is the use of catalytic oxidation with molecular oxygen as the ultimate oxidant.

For instance, a green chemistry approach for the synthesis of the related 4-bromo-2-fluorobenzoic acid, a potential precursor to the aldehyde, has been reported utilizing a cobalt-based catalyst with oxygen. This method operates under pressure and at elevated temperatures in acetic acid. While this produces the carboxylic acid, further green reduction methods can be employed to obtain the aldehyde.

A more direct green synthesis of substituted benzaldehydes can be achieved through the selective oxidation of the corresponding toluenes. Research in this area focuses on developing robust and selective catalysts that can function under milder and more environmentally benign conditions.

Green Oximation of 4-Bromo-2-fluorobenzaldehyde:

The conversion of 4-bromo-2-fluorobenzaldehyde to this compound is typically achieved using hydroxylamine hydrochloride. Green variations of this reaction focus on minimizing the use of hazardous solvents and reagents, reducing reaction times, and simplifying work-up procedures.

One sustainable approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the reaction between an aldehyde and hydroxylamine hydrochloride, often leading to higher yields in shorter time frames compared to conventional heating. This method is also energy-efficient. A typical procedure would involve dissolving the substituted benzaldehyde, hydroxylamine hydrochloride, and a mild base in an organic solvent like ethanol and subjecting the mixture to microwave irradiation.

Another green strategy involves conducting the reaction in an aqueous medium, which is considered a more environmentally friendly solvent than many organic alternatives. The use of water as a solvent for the synthesis of oximes has been demonstrated to be effective, particularly when coupled with a recyclable catalyst. For example, propylamine-functionalized cellulose (B213188) has been used as a catalyst for the synthesis of isoxazol-5(4H)-ones from aldehydes and hydroxylamine hydrochloride in water at room temperature, highlighting the potential for similar green catalytic systems for the synthesis of this compound. mdpi.com

Below is a table summarizing potential green synthetic conditions for the oximation step:

| Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Organic solvents (e.g., pyridine (B92270), ethanol) | Water, Ethanol |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Room temperature |

| Catalyst | Often requires a stoichiometric base | Catalytic amounts of a recyclable catalyst |

| Reaction Time | Several hours | Minutes to a few hours |

| Work-up | Organic solvent extraction | Simple filtration or extraction with greener solvents |

Detailed Research Findings:

While specific research on the green synthesis of this compound is not extensively documented, studies on analogous compounds provide strong evidence for the feasibility of such routes. For example, a patented microwave synthesis method for benzaldehyde oxime compounds reports high yields and short reaction times. In one instance, benzaldehyde was reacted with hydroxylamine hydrochloride and anhydrous sodium carbonate in ethanol under microwave irradiation at 90°C, achieving a 90.1% conversion rate in just 5 minutes. google.com This demonstrates the potential for rapid and efficient synthesis of this compound under similar conditions.

Furthermore, the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), has been explored for the synthesis of related heterocyclic compounds from aldehydes and hydroxylamine hydrochloride. nih.gov These methods, which can proceed under solvent-free conditions, align well with the principles of green chemistry by utilizing renewable resources and minimizing waste.

The development of sustainable synthetic routes for this compound and its intermediates is an ongoing area of research, driven by the increasing demand for environmentally responsible chemical manufacturing processes.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Fluorobenzaldoxime

Reactions Involving the Oxime Functional Group

The oxime moiety (C=N-OH) is a rich hub of chemical reactivity, participating in dehydration, rearrangement, reduction, and various nucleophilic and electrophilic reactions.

Dehydration Reactions to 4-Bromo-2-fluorobenzonitrile (B28022)

The dehydration of aldoximes provides a direct and convenient pathway to nitriles. For 4-bromo-2-fluorobenzaldoxime, this transformation yields 4-bromo-2-fluorobenzonitrile. The reaction involves the elimination of a water molecule from the oxime group. A wide array of dehydrating agents can accomplish this conversion under mild conditions. nih.govresearchgate.net

Common reagents used for this purpose include:

Phosphorus-based reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov

Sulfonyl derivatives such as N-(p-toluenesulfonyl) imidazole (B134444) (TsIm) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com

Other systems like trichloroacetyl chloride/triethylamine and reagents based on triphenylphosphine. tandfonline.com

These methods are generally efficient for various aromatic and aliphatic aldoximes, suggesting their applicability to this compound. tandfonline.comorganic-chemistry.org

Beckmann Rearrangement and Mechanistic Studies of Halogenated Oximes

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an N-substituted amide. organic-chemistry.orgbyjus.com For aldoximes such as this compound, this reaction can lead to either a primary amide or, through a competing fragmentation pathway, a nitrile. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in

The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by a concerted step where the group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom, displacing the water molecule. lscollege.ac.inadichemistry.comalfa-chemistry.com This stereospecificity is a hallmark of the reaction. wikipedia.orgalfa-chemistry.com

For an aldoxime, two geometric isomers (syn and anti) are possible, which determines the migrating group.

If the 4-bromo-2-fluorophenyl group is anti to the hydroxyl group, it will migrate to the nitrogen, forming a nitrilium ion. Subsequent hydration and tautomerization yield N-(4-bromo-2-fluorophenyl)formamide.

If the hydrogen atom is anti to the hydroxyl group, its migration would lead to the formation of the corresponding nitrile, 4-bromo-2-fluorobenzonitrile. This pathway is often considered a fragmentation rather than a true rearrangement. adichemistry.com

The migratory aptitude of the aryl group is influenced by its electronic properties. Aryl groups with electron-donating substituents tend to migrate more readily. slideshare.net The presence of electron-withdrawing halogens (bromine and fluorine) on the aromatic ring of this compound would decrease its migratory aptitude compared to an unsubstituted phenyl group. slideshare.net

A variety of acidic catalysts can promote this rearrangement, including strong Brønsted acids (H₂SO₄), Lewis acids (PCl₅, SOCl₂), and sulfonylating agents (TsCl). wikipedia.orgalfa-chemistry.com

Reductive Transformations of the Oxime Moiety to Amines

The oxime group can be readily reduced to a primary amine, making it a valuable synthetic equivalent of a carbonyl group for amination. The reduction of this compound would yield (4-bromo-2-fluorophenyl)methanamine.

This transformation is commonly achieved through catalytic hydrogenation, a method widely applied in the synthesis of pharmaceuticals. encyclopedia.pub Typical catalysts include palladium-on-carbon (Pd/C) or platinum-based catalysts like PtO₂ (Adam's catalyst). encyclopedia.pub The reaction is usually performed under a hydrogen atmosphere, often in the presence of an acid to facilitate the reduction. encyclopedia.pub

While catalytic hydrogenation is a primary method, other reducing agents can also be employed to convert oximes to amines.

Nucleophilic and Electrophilic Reactions at the Oxime Nitrogen and Oxygen

The oxime functional group is an ambidentate nucleophile, with reactive sites at both the oxygen and nitrogen atoms.

Nucleophilic Reactivity:

O-Alkylation: The oxygen atom can act as a nucleophile to form oxime ethers. This O-alkylation is typically achieved by reacting the oxime with an alkyl halide in the presence of a base or by using alcohols with a suitable catalyst. rsc.orgthieme-connect.comgoogle.comrsc.orgnih.gov This reaction is a fundamental method for constructing C-O bonds. rsc.org

N-Alkylation and Nitrone Formation: The nitrogen atom can also exhibit nucleophilic character. researchgate.netresearchgate.net Oximes exist in tautomeric equilibrium with nitrones, although the equilibrium usually favors the oxime form. rsc.orgunizar.esnih.gov The nitrone tautomer, while less stable, can be more reactive in certain nucleophilic additions. researchgate.netnih.gov The reaction of an oxime's nitrogen with an electrophile can lead to the formation of a nitrone. researchgate.net

Electrophilic Reactivity: The primary site for electrophilic attack is the lone pair of electrons on the oxygen atom. As discussed in the context of the Beckmann rearrangement, protonation or reaction with Lewis acids makes the hydroxyl group a better leaving group, initiating rearrangement or elimination reactions. alfa-chemistry.com

Reactivity at the Halogenated Aromatic Core

The bromine atom on the aromatic ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The C-F bond is generally much less reactive in these transformations. cas.cn

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The C-Br bond in this compound is well-suited for these transformations, allowing for the introduction of a wide variety of substituents at the 4-position of the phenyl ring. The oxime group is generally stable under the conditions of many of these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid, to form a new C-C bond. organic-chemistry.orgmdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org This method is highly versatile for creating biaryl structures. researchgate.netnih.gov

Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst System | Base | Solvent | Product |

| This compound, Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DME/Water | 4-Aryl-2-fluorobenzaldoxime |

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov The standard protocol uses a dual catalyst system of a palladium complex and a copper(I) salt (typically CuI), along with an amine base such as triethylamine. organic-chemistry.org Copper-free protocols have also been developed. nih.govlibretexts.orgnih.gov This reaction is the premier method for synthesizing arylalkynes. libretexts.org

Representative Sonogashira Coupling Reaction

| Reactants | Catalyst System | Base | Solvent | Product |

| This compound, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or Diisopropylamine | THF or Toluene | 4-Alkynyl-2-fluorobenzaldoxime |

Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation, coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgyoutube.com It requires a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃). beilstein-journals.orglibretexts.org The choice of ligand is crucial and depends on the specific amine being used. libretexts.org The reaction has broad applicability for synthesizing a vast array of substituted anilines. wikipedia.orgbeilstein-journals.org

Representative Buchwald-Hartwig Amination Reaction

| Reactants | Catalyst System | Base | Solvent | Product |

| This compound, Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XPhos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 4-(R¹R²-amino)-2-fluorobenzaldoxime |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com In the case of this compound, the fluorine atom at the C2 position is the most probable leaving group in an SNAr reaction. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the ipso-carbon susceptible to nucleophilic attack. Furthermore, the rate-determining step in many SNAr reactions is the initial attack by the nucleophile, a step that is favored by the more electronegative fluorine atom over bromine. chemistrysteps.com

Common nucleophiles used in SNAr reactions on fluoroarenes include alkoxides, amines, and thiolates, which can displace the fluoride (B91410) to form ethers, amines, and thioethers, respectively. core.ac.uk For instance, the related compound, 4-bromo-2-fluorobenzaldehyde (B134337), can undergo SNAr reactions where the fluorine is replaced by various nucleophiles. lookchem.comsigmaaldrich.com

Table 1: Potential SNAr Reactions of this compound

| Nucleophile (Nu-) | Potential Product | Reaction Conditions |

|---|---|---|

| RO- (Alkoxide) | 4-Bromo-2-alkoxybenzaldoxime | Base (e.g., NaH, K2CO3), Alcohol (ROH), Heat |

| R2NH (Amine) | 4-Bromo-2-(dialkylamino)benzaldoxime | Polar aprotic solvent (e.g., DMSO, DMF), Heat |

| RS- (Thiolate) | 4-Bromo-2-(alkylthio)benzaldoxime | Base, Thiol (RSH) |

Directed Ortho Metalation Strategies with Fluoroaromatics

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgunblog.fr The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.orguwindsor.ca A good DMG typically contains a heteroatom that can coordinate to the lithium cation, thereby directing the base to deprotonate a nearby proton. wikipedia.orguwindsor.ca

In this compound, several groups could potentially direct metalation: the aldoxime, the fluorine, and the bromine.

Aldoxime Group: The oxygen and nitrogen atoms of the aldoxime group (-CH=NOH) possess lone pairs that could coordinate with an organolithium reagent. The hydroxyl proton of the oxime is acidic and would be deprotonated first by a strong base. Using at least two equivalents of base would generate an O-lithio N-lithio species, which could then direct a second deprotonation on the aromatic ring. The directing power of such a dianionic species would be significant, likely directing lithiation to the C3 position.

Fluorine Atom: The fluorine atom is considered a moderate DMG, capable of directing lithiation to the adjacent C3 position. unblog.fr

Bromine Atom: Bromine is a weaker DMG than fluorine.

Competition between these directing groups would determine the site of metalation. Given the hierarchy of DMGs, a protected or deprotonated oxime group would likely be the strongest director. nih.gov If the oxime directs to C3 and the fluorine also directs to C3, there would be a synergistic effect, making the C3 proton the most acidic and the most likely to be removed. Subsequent reaction with an electrophile (E+) would yield a 3-substituted product.

Table 2: Potential Directed Ortho Metalation Outcome for this compound

| Directing Group | Predicted Site of Lithiation | Potential Electrophile (E+) | Resulting Product Structure |

|---|---|---|---|

| -CH=NO-Li+ | C3 | (CH3)2SO4 | 4-Bromo-2-fluoro-3-methylbenzaldoxime |

| -F | C3 | CO2, then H+ | 5-Bromo-3-fluoro-2-(hydroxyiminomethyl)benzoic acid |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. libretexts.orgchemistrytalk.orgpressbooks.pub For this compound, the ring contains three substituents: a fluorine at C2, a bromine at C4, and an aldoxime group at C1.

Directing Effects:

Halogens (F, Br): Both fluorine and bromine are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex). libretexts.orgpressbooks.pub

Aldoxime Group (-CH=NOH): The aldoxime group, similar to an aldehyde or a nitrile, is expected to be an electron-withdrawing and thus a deactivating group. nih.gov Such groups typically act as meta-directors. libretexts.org

Therefore, all three substituents direct an incoming electrophile to the C3 and C5 positions. The C3 position is ortho to both the fluorine and the aldoxime, and ortho to the bromine. The C5 position is para to the fluorine, ortho to the bromine, and meta to the aldoxime. Steric hindrance might play a role, potentially making the C5 position, which is less crowded, slightly more favored. However, the strong ortho-directing effect of the fluorine could favor substitution at C3. The reaction would be slower than that of benzene due to the presence of three deactivating groups. masterorganicchemistry.com

Table 3: Predicted Regioselectivity of EAS on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 4-Bromo-2-fluoro-3-nitrobenzaldoxime and/or 4-Bromo-2-fluoro-5-nitrobenzaldoxime |

| Bromination | Br+ | 3,4-Dibromo-2-fluorobenzaldoxime and/or 4,5-Dibromo-2-fluorobenzaldoxime |

| Sulfonation | SO3 | 5-Bromo-3-fluoro-2-(hydroxyiminomethyl)benzenesulfonic acid and/or 3-Bromo-5-fluoro-6-(hydroxyiminomethyl)benzenesulfonic acid |

Cycloaddition Reactions Involving Nitrile Oxides Derived from this compound

The aldoxime functional group is a valuable precursor for the in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. chem-station.com These nitrile oxides readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. wikipedia.orgnih.gov This reaction is a powerful tool in synthetic organic chemistry. chem-station.com

The transformation of this compound into the corresponding 4-bromo-2-fluorobenzonitrile oxide can be achieved using various oxidizing agents. Common methods include oxidation with reagents like sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine compounds like iodobenzene (B50100) diacetate. organic-chemistry.orgtandfonline.com Green chemistry protocols using systems like NaCl/Oxone have also been developed for this purpose. acs.orgtandfonline.comnih.gov

Once generated, the 4-bromo-2-fluorobenzonitrile oxide is immediately trapped by a dipolarophile present in the reaction mixture. The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory. wikipedia.org

Reaction with Alkenes: The cycloaddition with an alkene yields a 2-isoxazoline ring.

Reaction with Alkynes: The reaction with an alkyne produces a fully aromatic isoxazole (B147169) ring.

This pathway allows for the construction of complex heterocyclic structures bearing the 4-bromo-2-fluorophenyl moiety, which can be valuable intermediates in medicinal chemistry and materials science.

Table 4: Representative [3+2] Cycloaddition Reactions

| Dipolarophile | Product Class | Example Product |

|---|---|---|

| Styrene | Isoxazoline (B3343090) | 3-(4-Bromo-2-fluorophenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |

| Phenylacetylene | Isoxazole | 3-(4-Bromo-2-fluorophenyl)-5-phenyl-1,2-oxazole |

| Methyl acrylate | Isoxazoline | Methyl 3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |

Photochemical and Electrochemical Reactivity Studies

A review of the current scientific literature indicates a lack of specific studies focused on the photochemical and electrochemical reactivity of this compound. However, the reactivity can be inferred from the behavior of its constituent functional groups.

Photochemical Reactivity: Aromatic halides, particularly bromo- and iodoarenes, are known to undergo photolytic cleavage of the carbon-halogen bond upon UV irradiation to form aryl radicals. nih.gov Similarly, fluorinated aromatic compounds can undergo photolysis, sometimes leading to defluorination. nih.gov Oxime esters have also been investigated as photoinitiators. researchgate.net It is plausible that this compound could undergo photochemical reactions, potentially involving C-Br bond cleavage or transformations of the oxime group, but dedicated studies are needed to confirm these pathways. Some research has explored the catalyst-free photochemical fluorination of aromatic carbonyl compounds, which could be a related area of interest. chemrxiv.org

Electrochemical Reactivity: The electrochemical reduction of aromatic bromides has been studied on various cathodes. researchgate.net These reactions typically involve the cleavage of the C-Br bond. The presence of other reducible groups, like the oxime, and the fluoro substituent would influence the reduction potential. Anodic oxidation of bromoarenes can also lead to the formation of hypervalent bromine species. nih.gov Additionally, electrochemical methods have been employed for the bromination of arenes by generating bromine in situ from bromide salts. nih.gov The specific electrochemical behavior of this compound remains an area for future investigation.

Compound Index

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 2 Fluorobenzaldoxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Bromo-2-fluorobenzaldoxime. It provides detailed information about the chemical environment of individual atoms.

Multi-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions. For instance, the proton at position 3 would show a correlation with the proton at position 5, and the proton at position 5 with the proton at position 6.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the direct assignment of a carbon atom based on the chemical shift of its attached proton.

A hypothetical table of expected 2D NMR correlations for the major (E)-isomer of this compound is presented below.

| Proton (¹H) | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in COSY |

| H-3 | C1, C2, C4, C5 | H-5 |

| H-5 | C1, C3, C4, C6 | H-3, H-6 |

| H-6 | C1, C2, C4, C5 | H-5 |

| H (oxime) | C1, C2, C6 | - |

| OH (oxime) | C (oxime) | - |

Fluorine-19 (¹⁹F) NMR is a powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The ¹⁹F NMR spectrum of this compound would provide specific information about the electronic environment of the fluorine atom.

The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring and the nature of the other substituents. For this compound, the fluorine at position 2 is expected to have a characteristic chemical shift. Furthermore, the ¹⁹F nucleus will couple with nearby protons, particularly the aromatic protons at positions 3 and the oxime proton, leading to splitting of the ¹⁹F signal. These coupling constants (J-values) provide valuable information about the through-bond proximity of these nuclei.

Based on data for similar compounds, the following ¹⁹F NMR characteristics can be predicted:

| Parameter | Expected Value |

| Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) |

| Coupling with H-3 (³JHF) | 5 - 10 Hz |

| Coupling with oxime-H (⁴JHF) | 1 - 3 Hz |

The C=N double bond of the oxime group in this compound gives rise to geometric isomerism, resulting in E and Z isomers. These isomers can be distinguished and their relative abundance determined using NMR spectroscopy.

The chemical shifts of the protons and carbons near the C=N bond, particularly the oxime proton and the aromatic proton at position 3, will be different for the E and Z isomers due to the different spatial arrangement of the hydroxyl group. The Nuclear Overhauser Effect (NOE) can also be used to determine the stereochemistry. An NOE correlation between the oxime proton and the aromatic proton at position 6 would be expected for the E-isomer, where these protons are on the same side of the C=N bond.

The ratio of the E and Z isomers in a sample can be quantified by integrating the corresponding distinct signals in the ¹H or ¹³C NMR spectra. Generally, for benzaldoximes, the E-isomer is thermodynamically more stable.

| Isomer | Key Differentiating NMR Feature |

| E-isomer | The oxime proton (CH=NOH) is syn to the aromatic ring. |

| Z-isomer | The oxime proton (CH=NOH) is anti to the aromatic ring. |

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis.uni-saarland.demsu.edulibretexts.org

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Expected HRMS Data for C₇H₅BrFNO:

| Ion | Calculated m/z |

| [C₇H₅⁷⁹BrFNO]⁺ | 216.9540 |

| [C₇H₅⁸¹BrFNO]⁺ | 218.9520 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. uni-saarland.de The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.

Common fragmentation pathways for benzaldoximes include the loss of small neutral molecules such as H₂O, OH, and HCN. For this compound, characteristic fragment ions would arise from the cleavage of the aromatic ring and the loss of the bromine and fluorine atoms.

Plausible Fragmentation Pathways and Expected Fragment Ions:

| Fragment Ion | Proposed Structure/Loss |

| [M - OH]⁺ | Loss of hydroxyl radical |

| [M - H₂O]⁺ | Loss of water |

| [M - Br]⁺ | Loss of bromine radical |

| [C₇H₄FO]⁺ | Loss of Br and NH |

| [C₆H₄F]⁺ | Loss of Br and CHNO |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

There is no available scientific literature containing the experimental or theoretical Infrared (IR) or Raman spectra for this compound. Vibrational spectroscopy is a fundamental technique used to identify the functional groups and fingerprint of a molecule. An IR and Raman analysis would reveal characteristic vibrational modes for the C-Br, C-F, C=N, and O-H bonds, as well as the vibrations of the benzene ring. However, no such studies have been published.

For comparison, related but distinct molecules such as 4-bromo-2-fluorobenzonitrile (B28022) have been analyzed. For instance, the FTIR spectrum for 4-bromo-2-fluorobenzonitrile has been recorded, but the substitution of the nitrile group (-C≡N) with the aldoxime group (-CH=NOH) would lead to significant differences in the vibrational spectra, particularly in the regions associated with the O-H stretch, C=N stretch, and N-O-H bending modes. Without experimental data for this compound, a valid analysis is impossible.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Consequently, without a solved crystal structure, any discussion of the crystal packing and specific intermolecular interactions for this compound would be purely speculative. The presence of a bromine atom, a fluorine atom, and a hydroxyl group suggests the potential for a variety of non-covalent interactions that would dictate the supramolecular architecture.

Hydrogen Bonding: The oxime's hydroxyl group (-OH) is a classic hydrogen bond donor, and the nitrogen atom can act as an acceptor. This would likely lead to the formation of strong hydrogen-bonded networks, a common feature in the crystal structures of oximes. libretexts.org

Halogen Bonding: The bromine atom on the aromatic ring could act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen or nitrogen atoms of the oxime group. chemicalbook.combldpharm.com The strength and geometry of such bonds are critical in crystal engineering. The fluorine atom is generally a poor halogen bond donor but can act as an acceptor.

Detailed analysis of these interactions, including the identification of specific bond distances and angles that confirm their presence, is entirely dependent on experimental data from X-ray diffraction, which is currently unavailable for this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluorobenzaldoxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecular systems. mdpi.comaps.org By approximating the electron density of a molecule, DFT calculations can predict a wide range of chemical phenomena with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is needed for electronic excitation. numberanalytics.com

For 4-Bromo-2-fluorobenzaldoxime, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxime group. In contrast, the LUMO is likely distributed over the C=N-OH fragment and the aromatic ring, indicating these are the regions most susceptible to nucleophilic attack. researchgate.netresearchgate.net DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely quantify the energies of these orbitals. mdpi.comresearchgate.net This analysis reveals that charge transfer can occur within the molecule upon electronic excitation. malayajournal.orgnih.gov

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.45 | Electron-donating capability |

| ELUMO | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.25 | Indicates high kinetic stability |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the three-dimensional charge distribution of a molecule. libretexts.orgyoutube.com It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. malayajournal.org The map is color-coded: red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, while blue signifies regions of low electron density (positive potential), usually around hydrogen atoms. youtube.com

In this compound, the most negative potential (red/yellow) is expected around the oxygen and nitrogen atoms of the oxime group and the electronegative fluorine atom. These areas are prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms on the aromatic ring, will exhibit a positive potential (blue), making them sites for nucleophilic interaction. malayajournal.orgresearchgate.net

| Molecular Region | Predicted Electrostatic Potential | Reactivity Site |

|---|---|---|

| Oxygen Atom (Oxime) | Highly Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Fluorine Atom | Negative (Yellow/Green) | Electrophilic Attack |

| Hydroxyl Hydrogen | Highly Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Ring | Variable (Largely Neutral/Slightly Negative) | π-stacking interactions |

DFT calculations are widely used to predict spectroscopic data, which aids in the interpretation and assignment of experimental spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netliverpool.ac.uk By computing the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental values, providing a powerful tool for structure verification. researchgate.net Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or specific molecular conformations.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the fundamental modes of vibration observed in Infrared (IR) and Raman spectroscopy. Although calculated frequencies in the harmonic approximation are often systematically higher than experimental ones, they can be corrected using empirical scaling factors, leading to excellent agreement and facilitating the assignment of complex vibrational spectra.

Conformational Landscape Analysis and Energy Minima Identification

The presence of rotatable single bonds (e.g., C-C, C-N, N-O) in this compound means it can exist in multiple spatial arrangements or conformations. A key aspect of theoretical analysis is to map the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. nih.gov

For this compound, the most significant conformational flexibility arises from the rotation around the C=N-O-H dihedral angle of the oxime moiety, leading to distinct syn and anti (or E/Z) isomers. Computational scans of the potential energy surface can determine the rotational barriers and the relative energies of these conformers. The global minimum energy conformation represents the most stable and, therefore, the most populated structure at equilibrium. This analysis is crucial for understanding which structure is likely to be observed experimentally or participate in chemical reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (Ea) for a proposed mechanism can be calculated. nih.gov This provides deep insight into reaction kinetics and feasibility.

For instance, the synthesis of this compound from its corresponding aldehyde and hydroxylamine (B1172632) can be modeled. researchgate.net Computational studies can compare different potential mechanisms, such as acid- or base-catalyzed pathways, to determine the most energetically favorable route. Furthermore, the reactivity of the oxime in subsequent reactions, like cyclizations or rearrangements, can be explored by identifying the relevant transition states and intermediates, guiding synthetic efforts.

Molecular Dynamics Simulations (if applicable to specific research questions)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering a "computational microscope" to observe atomic motions. mdpi.com By solving Newton's equations of motion for the system, MD can simulate how a molecule like this compound behaves in a specific environment, such as in solution or interacting with a biological macromolecule. nih.gov

While extensive MD simulations are more common for larger systems like proteins, they can be applied to smaller molecules to investigate questions about conformational dynamics over time, solvation effects, and transport properties. For example, an MD simulation could model the interaction of this compound with a protein binding pocket, revealing key intermolecular interactions and the stability of the bound complex. mdpi.comnih.gov

Applications of 4 Bromo 2 Fluorobenzaldoxime in Contemporary Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The aldoxime moiety of 4-Bromo-2-fluorobenzaldoxime is a particularly powerful functional group for the construction of nitrogen-containing heterocycles. frontiersin.orgnih.govmdpi.com It can be readily transformed into other reactive intermediates, such as nitrile oxides, which are pivotal in cycloaddition reactions for forming five-membered rings.

One of the most prominent applications of aldoximes, including this compound, is in the synthesis of isoxazole (B147169) and isoxazoline (B3343090) rings via 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net In this process, the aldoxime is first converted in situ to a highly reactive nitrile oxide intermediate. This transformation is typically achieved using mild oxidizing agents such as chloramine-T or sodium hypochlorite (B82951). The generated 4-bromo-2-fluorophenyl nitrile oxide then readily reacts with various dipolarophiles.

Reaction with Alkynes: The cycloaddition of the nitrile oxide with an alkyne yields a substituted isoxazole. This method is highly efficient for creating 3,5-disubstituted isoxazoles where the 3-position is occupied by the 4-bromo-2-fluorophenyl group. ijpca.org

Reaction with Alkenes: When an alkene is used as the dipolarophile, the reaction leads to the formation of an isoxazoline ring. nih.govmdpi.comnih.gov This reaction is stereospecific and provides a reliable route to various substituted isoxazolines, which are themselves important scaffolds in medicinal chemistry. nih.gov

The general scheme for these transformations is outlined below:

Table 1: Synthesis of Isoxazoles and Isoxazolines

| Starting Material | Reagent | Dipolarophile | Product Type | Resulting Heterocycle |

|---|---|---|---|---|

| This compound | Chloramine-T | Substituted Alkyne (R-C≡C-R') | [3+2] Cycloaddition | 3-(4-Bromo-2-fluorophenyl)-disubstituted isoxazole |

The oxime functionality can also be leveraged to construct six-membered heterocyclic rings like pyridines and quinolines, which are core structures in many pharmaceuticals and functional materials. nih.gov

Pyridine (B92270) Synthesis: While various methods exist for pyridine synthesis, modern approaches utilize cascade reactions involving oxime derivatives. nih.gov For instance, O-acylated oximes can undergo copper-catalyzed cross-coupling with reagents like alkenylboronic acids. This is followed by a thermal electrocyclization and subsequent oxidation to furnish a highly substituted pyridine ring. nih.gov By converting this compound to a suitable O-pentafluorobenzoyl derivative, it can be employed in such a sequence to yield pyridines bearing the 4-bromo-2-fluorophenyl substituent.

Quinoline (B57606) Synthesis: The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Combes synthesis) or the reaction of isatins with α-methylene ketones (Pfitzinger synthesis). nih.gov this compound can serve as a precursor to intermediates required for these classical syntheses. For example, reduction of the oxime can yield the corresponding benzylamine, which could be a component in more complex quinoline syntheses. More direct modern methods can also utilize ortho-substituted aryl precursors, and the functional handles on this compound make it an attractive starting point for elaboration into such precursors. researchgate.netmdpi.com

Beyond isoxazoles and pyridines, the versatile reactivity of the aldoxime group opens pathways to other important nitrogen heterocycles. frontiersin.org For example, benzaldoximes are known to be precursors for the synthesis of 1,2,4-oxadiazoles. chemicalbook.com This typically involves the reaction of the aldoxime with a nitrile under oxidative conditions or by reacting an O-acylated aldoxime with an amidine. The 4-bromo-2-fluorophenyl moiety would be incorporated into the final oxadiazole structure, imparting its specific electronic and steric properties.

Building Block for the Assembly of Complex Substituted Aromatic Systems

The bromine atom on the aromatic ring of this compound is a key feature that allows the molecule to act as a scaffold for building more complex aromatic structures. fluorochem.co.uk This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com

The following table summarizes the potential applications of this compound in major cross-coupling reactions:

Table 2: Cross-Coupling Reactions for Aromatic System Elaboration

| Reaction Name | Coupling Partner | Catalyst | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C(sp²)-C(sp²) | Substituted biaryl or styrenyl system |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) | Arylalkyne |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C(sp²)-C(sp²) | Substituted styrene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | C(sp²)-N | N-Arylated amine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Substituted biaryl or vinylbenzene |

These reactions allow for the precise and efficient introduction of a wide range of functional groups at the 4-position of the benzene (B151609) ring, transforming the initial building block into a highly decorated and complex aromatic system. The fluorine atom at the 2-position electronically modifies the ring, potentially influencing the reactivity and selectivity of these coupling reactions.

Intermediate in the Development of Ligands for Catalysis

The molecular structure of this compound contains features that are highly desirable for the development of specialized ligands for transition metal catalysis. The oxime group itself is a bidentate chelating moiety, capable of coordinating to a metal center through its nitrogen and oxygen atoms.

The synthesis of more complex ligands can be achieved by using the bromine atom as a point of attachment for other coordinating fragments. For example, a Suzuki or Stille coupling reaction could be used to introduce a phosphine-containing aryl group, such as 2-(diphenylphosphino)phenylboronic acid. This would result in a bidentate P,N-ligand, where the phosphine (B1218219) and the oxime nitrogen can coordinate to a metal. The fluorine atom plays a crucial role by modulating the electronic properties of the phenyl ring, which in turn influences the donor/acceptor characteristics of the resulting ligand and the catalytic activity of the corresponding metal complex.

Role in Material Science Applications

While excluding biological applications, the structural motifs present in this compound and its derivatives are relevant to the field of material science. The rigid, planar aromatic core is a common feature in molecules designed for applications in organic electronics and liquid crystals. ossila.com

Liquid Crystals: The rod-like shape of molecules derived from this compound, especially after elongation via cross-coupling reactions, is a prerequisite for liquid crystalline behavior. The presence of polar groups like the fluoro-substituent and the oxime can introduce the necessary dipole moments that favor the formation of ordered mesophases.

Organic Electronics: The substituted aromatic ring can be incorporated as a building block into larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fluorine substitution is known to influence key material properties such as electron mobility and energy levels (HOMO/LUMO), making it a valuable tool for tuning the performance of organic electronic devices.

By serving as a versatile intermediate, this compound facilitates the synthesis of novel materials with tailored electronic and photophysical properties.

Derivatization and Analog Development of 4 Bromo 2 Fluorobenzaldoxime

Modification of the Oxime Moiety (e.g., O-Alkylation, O-Acylation)

The oxime functional group is a versatile handle for introducing a variety of substituents, thereby modulating the physicochemical properties of the parent molecule. O-alkylation and O-acylation are two of the most common and effective methods for this purpose.

O-Alkylation: The introduction of alkyl groups onto the oxime oxygen can be achieved through nucleophilic substitution reactions. Typically, the oxime is first deprotonated with a suitable base to form the more nucleophilic oximate anion. This is followed by reaction with an alkylating agent, such as an alkyl halide. google.com The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydride in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A general representation of the O-alkylation of 4-bromo-2-fluorobenzaldoxime is depicted below:

Scheme 1: General scheme for O-alkylation of this compound.

The nature of the alkyl group (R) can be varied widely, from simple methyl or ethyl groups to more complex moieties containing other functional groups, allowing for the fine-tuning of properties such as lipophilicity and steric bulk.

| Entry | Alkylating Agent | Base | Solvent | Expected Product |

| 1 | Methyl iodide | NaH | THF | 4-Bromo-2-fluoro-O-methylbenzaldoxime |

| 2 | Ethyl bromide | K₂CO₃ | Acetone | 4-Bromo-2-fluoro-O-ethylbenzaldoxime |

| 3 | Benzyl chloride | NaOEt | Ethanol (B145695) | 4-Bromo-2-fluoro-O-benzylbenzaldoxime |

O-Acylation: The synthesis of O-acyl derivatives of this compound can be readily accomplished by reacting the oxime with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. nih.gov Pyridine (B92270) is a commonly used base and can also serve as the solvent.

Scheme 2: General scheme for O-acylation of this compound.

This reaction introduces an ester functionality, which can influence the molecule's reactivity and potential as a pro-drug, as ester groups can be susceptible to enzymatic cleavage in vivo.

| Entry | Acylating Agent | Base | Solvent | Expected Product |

| 1 | Acetyl chloride | Pyridine | Pyridine | 4-Bromo-2-fluoro-O-acetylbenzaldoxime |

| 2 | Benzoyl chloride | Triethylamine | Dichloromethane | 4-Bromo-2-fluoro-O-benzoylbenzaldoxime |

| 3 | Acetic anhydride | Sodium acetate | Acetic acid | 4-Bromo-2-fluoro-O-acetylbenzaldoxime |

Functionalization of the Aromatic Ring through Directed Transformations

The this compound molecule possesses two key handles on its aromatic ring: a bromine atom and a fluorine atom. These halogens, along with the oxime group, can direct further substitution reactions, allowing for the introduction of new functional groups at specific positions.

Directed Ortho-Metalation (DoM): The fluorine atom, being a weak ortho-directing group, and the oxime moiety can facilitate the deprotonation of the aromatic ring at the position ortho to the fluorine atom (C3 position) using a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). semanticscholar.orgwikipedia.org The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Scheme 3: Proposed directed ortho-metalation of this compound.

| Entry | Electrophile | Expected Product |

| 1 | Dimethylformamide (DMF) | 4-Bromo-2-fluoro-3-formylbenzaldoxime |

| 2 | Carbon dioxide (CO₂) | 4-Bromo-3-carboxy-2-fluorobenzaldoxime |

| 3 | Iodine (I₂) | 4-Bromo-2-fluoro-3-iodobenzaldoxime |

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. libretexts.orgmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the C4 position, leading to the formation of a biaryl scaffold.

Scheme 4: Suzuki cross-coupling reaction of this compound.

| Entry | Coupling Partner | Catalyst | Base | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Fluoro-4-phenylbenzaldoxime |

| 2 | 3-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | 2-Fluoro-4-(thiophen-3-yl)benzaldoxime |

| 3 | Vinyltributyltin | Pd(PPh₃)₄ | - | 2-Fluoro-4-vinylbenzaldoxime (Stille Coupling) |

Synthesis of Structurally Related Fluorinated and Brominated Benzaldoxime Analogs

The synthesis of structural analogs of this compound, where the position and/or identity of the halogen substituents are varied, is crucial for structure-activity relationship (SAR) studies.

Synthesis of Positional Isomers: The synthesis of positional isomers, such as 2-bromo-4-fluorobenzaldoxime or 3-bromo-2-fluorobenzaldoxime, would typically start from the corresponding substituted benzaldehydes. These aldehydes can be synthesized through various established methods in organic chemistry. Once the desired benzaldehyde (B42025) isomer is obtained, it can be readily converted to the corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.com

Synthesis of Analogs with Different Halogen Substituents: The principles of bioisosteric replacement can be applied to design and synthesize analogs where the bromine or fluorine atoms are replaced with other halogens (e.g., chlorine, iodine) or other functional groups with similar steric or electronic properties. cambridgemedchemconsulting.comnih.gov For instance, replacing the bromine atom with a chlorine atom could be achieved by starting from 4-chloro-2-fluorobenzaldehyde.

| Compound Name | Starting Material | Key Synthetic Step |

| 2-Bromo-4-fluorobenzaldoxime | 2-Bromo-4-fluorobenzaldehyde | Oximation |

| 3-Bromo-2-fluorobenzaldoxime | 3-Bromo-2-fluorobenzaldehyde | Oximation |

| 4-Chloro-2-fluorobenzaldoxime | 4-Chloro-2-fluorobenzaldehyde | Oximation |

| 4-Iodo-2-fluorobenzaldoxime | 4-Iodo-2-fluorobenzaldehyde | Oximation |

Exploration of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophoric scaffolds into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved or multi-target activity. rsc.org The this compound scaffold can serve as a versatile building block for the synthesis of such hybrid molecules.

One approach involves linking the this compound moiety to another biologically active scaffold through a suitable linker. The point of attachment could be the oxime oxygen, the aromatic ring via cross-coupling reactions, or a functional group introduced through derivatization as described in the previous sections. For example, a hybrid molecule could be constructed by coupling this compound with a quinoline-1,3,4-oxadiazole moiety, a scaffold known for its diverse biological activities. researchgate.net

The design of such hybrids would be guided by the desired biological target and would aim to position the two pharmacophores in a way that allows for optimal interaction with their respective binding sites.

| Scaffold 1 | Scaffold 2 | Potential Linkage | Therapeutic Area |

| This compound | Quinoline (B57606) | Amide or Ether | Anticancer, Antimicrobial |

| This compound | Thiazolidinedione | Methylene bridge | Antidiabetic, Anticancer |

| This compound | Coumarin | Triazole ring (Click Chemistry) | Anticoagulant, Anticancer |

The systematic exploration of these derivatization strategies will undoubtedly lead to a diverse library of novel compounds based on the this compound scaffold, paving the way for the discovery of new molecules with significant potential in various scientific fields.

Advanced Analytical Methodologies for 4 Bromo 2 Fluorobenzaldoxime in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture, making it ideal for assessing the purity of 4-Bromo-2-fluorobenzaldoxime and isolating it from reaction precursors, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like oximes. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The presence of the bromophenyl group gives the molecule significant nonpolar character, leading to good retention and separation on a C18 column. Purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all detected peaks.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecyl-silane) bonded silica, 5 µm | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds based on polarity; gradient ensures resolution of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times and optimal peak shape. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

| Detection | UV-Vis Detector at ~254 nm or ~290 nm | Monitors the eluent for UV-absorbing compounds; the aromatic ring and oxime group absorb in this range. google.comshd-pub.org.rs |

| Injection Volume | 5-20 µL | Introduces a precise amount of the sample for analysis. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a semi-volatile compound like this compound, GC can be used for purity assessment, provided the compound is thermally stable and does not decompose in the heated injector or column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A low-thermal-mass GC (LTM-GC) approach can offer rapid and highly efficient separation of halogenated isomers. rsc.org The use of a mid-polarity column, such as a DB-624, is often suitable for separating aromatic compounds with various functional groups. rsc.org If the oxime exhibits thermal instability, derivatization to a more stable analogue (e.g., a silylated oxime) may be necessary prior to analysis. nih.gov

| Parameter | Typical Condition | Purpose |

| Stationary Phase | DB-624 or similar (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Provides selectivity for halogenated and aromatic compounds. |

| Carrier Gas | Helium or Nitrogen at a constant flow | Transports the vaporized sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Temperature Program | Initial hold at ~100°C, ramp to ~280°C | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantitation for organic compounds; MS provides structural information. |

Coupling of Chromatographic Techniques with Mass Spectrometry (GC-MS, LC-MS)

Coupling chromatography with mass spectrometry provides a two-dimensional analytical system where components separated by the chromatograph are subsequently identified by the mass spectrometer. This "hyphenation" dramatically enhances analytical certainty.

GC-MS and LC-MS are powerful tools for both the qualitative identification and quantitative measurement of this compound.

Qualitative Analysis : As the separated analyte exits the chromatographic column, it is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak confirms the molecular weight of the compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a definitive confirmation of its presence. The fragmentation pattern observed in the mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries or used for structural elucidation. nih.govnih.gov

Quantitative Analysis : For precise measurement of the compound's concentration, mass spectrometers can be operated in selected ion monitoring (SIM) mode. In this mode, the detector is set to monitor only a few specific m/z values corresponding to the most abundant and characteristic ions of the target analyte. This technique significantly improves the signal-to-noise ratio, leading to very low detection limits and high accuracy, making it suitable for trace analysis. nih.govresearchgate.net Calibration curves are constructed using standards of known concentration to ensure the accuracy of the quantitative results.

| Ion Type | Expected m/z | Significance |

| Molecular Ion [M]⁺ | ~219 / 221 | Confirms the molecular weight and shows the characteristic Br isotopic pattern (⁷⁹Br / ⁸¹Br). |

| Fragment Ion [M-OH]⁺ | ~202 / 204 | Loss of the hydroxyl group from the oxime. |

| Fragment Ion [C₇H₄FN]⁺ | ~121 | Fragment corresponding to the fluorobenzonitrile moiety after loss of Br. |

| Fragment Ion [C₆H₃FBr]⁺ | ~173 / 175 | Fragment corresponding to the bromofluorophenyl cation. |

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that can be coupled with LC-MS or GC-MS to provide an additional dimension of separation. nih.govmcmaster.ca IMS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. nih.gov This separation occurs on a millisecond timescale, making it compatible with chromatographic separations. rsc.org

For the analysis of this compound, coupling with IMS offers enhanced specificity, particularly in complex matrices or when isomeric impurities are present. acs.org Structural isomers, which have the same mass and cannot be distinguished by a mass spectrometer alone, often have different three-dimensional shapes and therefore different drift times (or collision cross-sections, CCS) in the IMS cell. nih.govnih.gov This allows for the separation and distinct identification of this compound from other bromofluoro-substituted isomers that might co-elute during the chromatographic step. rsc.orgnih.gov This multi-dimensional approach (LC-IMS-MS or GC-IMS-MS) significantly increases peak capacity and analytical confidence. nih.gov

Spectrophotometric Detection Methods

UV-Visible (UV-Vis) spectrophotometry is a detection method based on the absorption of light by a molecule. It is commonly used as a detector in HPLC systems. The this compound molecule contains chromophores—the substituted benzene (B151609) ring and the C=N-OH oxime group—that absorb light in the UV region of the electromagnetic spectrum.

The analysis of various oxime derivatives shows strong absorbance in the range of 280-305 nm. shd-pub.org.rsresearchgate.net The precise maximum absorption wavelength (λmax) is influenced by the solvent and the electronic effects of the substituents on the aromatic ring. shd-pub.org.rs For quantitative analysis, a calibration curve is generated by plotting the absorbance of standard solutions against their known concentrations, following the Beer-Lambert law. When used as an HPLC detector, the system monitors the absorbance of the column eluent at a fixed wavelength, generating a chromatogram where peak height or area is proportional to the analyte's concentration. While not as specific as mass spectrometry, UV-Vis detection is robust, economical, and suitable for routine purity checks and quantification when dealing with relatively clean samples.

| Technique | Principle | Application for this compound |

| UV-Visible Spectroscopy | Measures the absorption of UV-Vis light by chromophores in the molecule. | Used as a detector for HPLC. Quantitative analysis is based on the Beer-Lambert law. Typical detection wavelength is ~254 nm or a λmax between 280-305 nm. shd-pub.org.rsresearchgate.net |

| Fluorescence Spectroscopy | Measures the emission of light from a molecule that has absorbed light. | While the native compound is not strongly fluorescent, derivatization with a fluorescent tag can enable highly sensitive detection, particularly for trace-level analysis. nih.gov |

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Fluorobenzaldoxime